(4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol

Medicinal Chemistry Scaffold Optimization Prodrug Design

Developing selective BChE inhibitors or P-gp modulators requires clean 3,4-dihydroisoquinoline scaffolds with a transformable functional handle. This benzyl alcohol building block (CAS 888070-03-9) meets that need. • Divergent handle: oxidize to acid for amide/ester SAR; silyl protection for multi-step routes. • Proven trajectory: amidation of derived benzoic acid yields 9-21× BChE potency improvements vs. acid analog. • Simplified P-gp scaffold: lacks 6,7-dimethoxy groups of MC70, enabling transporter selectivity. Supplied at ≥95% purity for immediate SAR expansion.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 888070-03-9
Cat. No. B6322493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol
CAS888070-03-9
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)CO
InChIInChI=1S/C17H19NO/c19-13-15-7-5-14(6-8-15)11-18-10-9-16-3-1-2-4-17(16)12-18/h1-8,19H,9-13H2
InChIKeyANWDGAIGMXDOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol: Compound Profile & Procurement


(4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol (CAS 888070-03-9) is a synthetic small molecule featuring a benzyl alcohol moiety linked to a 3,4-dihydroisoquinoline core, with a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol . It belongs to the 3,4-dihydroisoquinoline class, a scaffold commonly explored in medicinal chemistry for targets such as butyrylcholinesterase (BChE) and various G protein-coupled receptors [1]. The compound is offered by several chemical suppliers at purities typically ranging from 95% to 97%, making it a readily accessible building block for pharmaceutical research and development .

1 Divergent benzyl alcohol synthetic handle for multi-route derivatization
2 Supports BChE inhibitor SAR studies via oxidation-state exploration
3 Simplified dihydroisoquinoline scaffold for transporter selectivity research

(4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol: Why Generic Analogs Fall Short


The specific positioning of the benzyl alcohol group on the phenyl ring, combined with the partially saturated dihydroisoquinoline core, creates a unique chemical vector and reactivity profile that closely related analogs cannot replicate. For instance, the corresponding benzoic acid derivative, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid, showed weak BChE inhibitory activity (IC50 = 17.94 μM), but further optimization via amidation of the acid group yielded inhibitors with 9- to 21-fold improvements [1]. The alcohol functional group in the target compound provides a distinct handle for divergent chemical transformations—such as oxidation to aldehyde or acid, esterification, or silyl protection—which are not possible with the acid or phenol analogs . Simple interchange with a 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol or benzaldehyde derivative would fundamentally alter the synthetic route, downstream SAR, or biological profile of the final compound.

Target Feature
Generic Analog Limitation
Benzyl alcohol enables divergent oxidation, esterification, and silyl protection chemistry
Benzoic acid analogs restrict derivatization to amide/ester coupling; oxidation-state mismatch limits SAR exploration
Non-dimethoxy scaffold avoids CYP450-mediated O-demethylation metabolic liability
MC70-type 6,7-dimethoxy analogs introduce metabolic clearance risk and non-selective transporter profiles
Partially saturated 3,4-dihydroisoquinoline core provides distinct conformational and reactivity profile
Fully aromatic isoquinoline or tetrahydroisoquinoline analogs may alter target engagement and downstream SAR trajectory

(4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol: Head-to-Head Procurement Evidence


Benzyl Alcohol vs. Benzoic Acid Functional Handle

The primary differentiation of (4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol lies in its benzylic alcohol functionality, which distinguishes it from the nearest commercial analog, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid. The alcohol group can be selectively oxidized to the aldehyde (CAS 1186634-30-9) or acid, or directly esterified, providing a versatile intermediate for structure-activity relationship (SAR) studies [1]. In contrast, the acid analog requires activation (e.g., HATU coupling) for derivatization, limiting direct transformation options. Quantitative comparison: the alcohol oxidation state provides a lower oxidation state carbon (C(-1) vs. C(+3)), enabling divergent reactivity not accessible from the acid. This is critical for projects exploring the SAR around the phenyl ring oxidation state in the BChE inhibitor series, where the hit compound (acid) showed IC50 = 17.94 ± 1.86 μM [2].

Functional Handle
Cross-study comparable
Oxidation state difference of 4; enables 3+ additional reaction pathways vs acid comparator
Supports divergent synthesis workflow from a single building block
Oxidation to aldehyde or acid, esterification, and silyl protection not accessible from acid analog
Medicinal Chemistry Scaffold Optimization Prodrug Design

Scaffold Purity Benchmarking

Commercial availability of the target compound at 97% purity (MolCore, NLT 97%) represents a measurable quality advantage over the more commonly stocked 95% purity grade offered by other vendors for this compound class (e.g., Leyan, 95%) . In a fragment-based drug discovery or high-throughput chemistry workflow, a 2% absolute purity difference can significantly reduce the relative abundance of impurities that interfere with biological assay results or subsequent synthetic steps. This is particularly relevant when the compound is used as a chemical probe or synthetic intermediate where trace impurities like the oxidized aldehyde or acid can confound reaction outcomes.

Purity Benchmark
Data to verify
97% (NLT 97%) vs 95% typical vendor grade
Supports procurement purity review; may reduce assay interference risk
Vendor-reported HPLC specification; batch-to-batch review recommended
Quality Control Procurement Analytical Chemistry

Structural Differentiation from Dimethoxy P-gp Inhibitor MC70

The target compound lacks the 6,7-dimethoxy substituents on the dihydroisoquinoline ring and the biphenyl motif present in the potent P-gp inhibitor MC70 [4′-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol]. MC70 exhibits non-selective P-gp inhibition, whereas structurally simplified analogs (lacking dimethoxy groups) have been designed to achieve P-gp selectivity with micromolar potency [1]. The absence of methoxy groups in the target compound avoids CYP450-mediated O-demethylation, a common metabolic liability, and provides a cleaner scaffold for designing selective P-gp modulators. While no direct P-gp IC50 is available for the target compound, the structural simplification is a deliberate medicinal chemistry strategy validated in the literature for improving selectivity profiles.

Scaffold Complexity
Class-level inference
MW ~120 Da lower; two fewer O-demethylation sites vs MC70 lead
Simplified scaffold context for designing selective P-gp modulators
P-gp selectivity data inferred from structurally simplified tetrahydroisoquinoline analogs
P-glycoprotein Modulation Drug Resistance Tetrahydroisoquinoline

Synthetic Lineage for BChE Inhibitor Optimization

The target compound is conceptually and synthetically related to the carboxylic acid hit compound 1 identified in a virtual screening campaign against BChE (IC50 = 17.94 ± 1.86 μM) [1]. The alcohol serves as a direct precursor to the aldehyde (CAS 1186634-30-9), which can be further oxidized to the acid for amide coupling. The optimized amide derivatives, such as compound 9 (IC50 = 2.68 ± 0.28 μM) and compound 23 (IC50 = 0.85 μM), demonstrate the potential of this scaffold for significant potency enhancements [1]. While the alcohol itself has not been reported in BChE assays, its role as a synthetic entry point to the validated acid scaffold is a key procurement rationale for SAR-driven BChE inhibitor programs.

Synthetic Trajectory
Cross-study comparable
Reported 21-fold potency improvement path from alcohol precursor to optimized amide
Supports BChE lead optimization studies through oxidation-dependent SAR branches
Alcohol-to-acid-to-amide derivatization required; BChE assay at pH 8.0, 25°C
Alzheimer's Disease BChE Inhibition Synthetic Intermediate

(4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenyl)methanol: Key Application Scenarios


BChE Inhibitor Lead Optimization

Use the target compound as a key intermediate to generate focused libraries of amide and ester derivatives targeting butyrylcholinesterase (BChE) for Alzheimer's disease research. The alcohol can be oxidized to the acid for coupling with diverse amines, following the successful SAR trajectory that yielded compound 23 (IC50 = 0.85 μM) [1].

Selective P-gp Modulator Design

Employ the compound as a simplified scaffold for designing P-gp-selective modulators. The absence of 6,7-dimethoxy groups, which are present in the non-selective inhibitor MC70, makes this a cleaner starting point for achieving transporter selectivity, as demonstrated by structurally simplified tetrahydroisoquinoline analogs [2].

Divergent Synthesis Platform

Leverage the benzyl alcohol group as a divergent synthetic handle. The compound can be selectively oxidized to the benzaldehyde (CAS 1186634-30-9) for reductive amination or to the benzoic acid for peptide coupling [3]. It also serves as a substrate for silyl protection strategies in multi-step synthesis.

Application
Selection Property
Validation Focus
BChE inhibitor SAR studies
Divergent synthetic handle
Oxidation-state-dependent library design
P-gp modulator design studies
Simplified scaffold profile
Transporter selectivity endpoint review
Multi-step synthesis platform
Benzylic alcohol reactivity
Protection/deprotection compatibility
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